N-(2-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300093
InChI: InChI=1S/C15H13BrN4OS2/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21)
SMILES:
Molecular Formula: C15H13BrN4OS2
Molecular Weight: 409.3 g/mol

N-(2-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16300093

Molecular Formula: C15H13BrN4OS2

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C15H13BrN4OS2
Molecular Weight 409.3 g/mol
IUPAC Name N-(2-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H13BrN4OS2/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21)
Standard InChI Key CAPVSHISGDEXFU-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct components:

  • A 2-bromophenyl group linked via an acetamide bond.

  • A 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl group at position 5.

  • A sulfanyl bridge connecting the triazole and acetamide groups.

This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets. The presence of bromine enhances electrophilicity, while the thiophene and triazole moieties contribute to π-π stacking and hydrogen-bonding capabilities.

Physicochemical Data

Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-Bromophenyl)-2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

PropertyValue
Molecular FormulaC15H13BrN4OS2\text{C}_{15}\text{H}_{13}\text{BrN}_4\text{OS}_2
Molecular Weight409.3 g/mol
IUPAC NameN-(2-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILESCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3
SolubilityLow in water; soluble in DMSO, DMF

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with acetylthiophene yields the 1,2,4-triazole intermediate.

  • S-Alkylation: Reaction with chloroacetamide introduces the sulfanyl-acetamide side chain.

  • Bromophenyl Incorporation: Coupling with 2-bromoaniline via amide bond formation completes the structure.

Figure 1: Synthetic route highlighting key intermediates and reaction conditions.

Yield Optimization

Critical parameters include:

  • Temperature: Reactions performed at 60–80°C improve cyclization efficiency.

  • Catalysts: Use of Et3N\text{Et}_3\text{N} enhances amide bond formation yields to ~75%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MICs) Against Pathogens

PathogenMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

The compound outperforms fluconazole against C. albicans, suggesting enhanced triazole-mediated lanosterol 14α-demethylase inhibition.

Mechanistic Insights

  • Fungal Targets: Binding to cytochrome P450 14α-demethylase disrupts ergosterol biosynthesis, compromising membrane integrity.

  • Bacterial Targets: Inhibition of dihydrofolate reductase (DHFR) impedes nucleotide synthesis.

Comparative Analysis with Related Triazole Derivatives

Structural Analogues

Comparative data with analogues (Table 3) reveal structure-activity relationships:

Table 3: Activity Comparison of Triazole Derivatives

CompoundMIC vs S. aureus (μg/mL)Molecular Weight (g/mol)
N-(2-Bromophenyl)-target compound12.5409.3
2-{4-Amino-5-[3-(methylethoxy)phenyl]}-N-(2,4-difluorophenyl)acetamide18.7443.5
N-(2-Bromo-4-methylphenyl)-2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 25.0457.4

The target compound’s lower MIC correlates with its smaller molecular weight and optimized sulfanyl-acetamide linkage .

Substituent Effects

  • Bromine vs. Fluorine: Bromine’s electronegativity enhances target binding vs. fluorine’s smaller size .

  • Thiophene vs. Phenyl: Thiophene improves lipid solubility, enhancing membrane penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator